molecular formula C16H25NO4 B1265042 (R)-esmolol CAS No. 117405-53-5

(R)-esmolol

Cat. No. B1265042
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-esmolol is a methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate that has R configuration. The drug esmolol is a racemate comprising equimolar amounts of (R)- and (S)-esmolol. While the S enantiomer possesses all of the heart rate control, both the R and the S enantiomer contribute to lowering blood pressure. It is an enantiomer of a (S)-esmolol.

Scientific Research Applications

Cardiovascular and Antiarrhythmic Effects

  • Esmolol, a β-adrenoceptor antagonist, has been studied for its cardiovascular effects in various settings. In anesthetized humans with ischemic heart disease, it significantly attenuated heart rate responses and showed rapid onset and short duration of effect, indicating its safety during anesthesia in patients with normal ventricular function (Menkhaus et al., 1985).
  • It was also found effective in children for managing pediatric tachyarrhythmias. Esmolol required a larger weight-adjusted dosage in children than adults but showed rapid dissipation of effects post-infusion (Trippel et al., 1991).
  • In a study involving healthy, exercising subjects, esmolol doses of 180 mg or greater led to significant decreases in heart rate and blood pressure, demonstrating its rapid onset and potential utility in acute care settings (Ellenbogen et al., 1987).

Effects on Cerebral Circulation

  • Research on the effect of esmolol on cerebral blood flow and cognitive performance using functional magnetic resonance imaging showed that effective β-blockade with esmolol did not affect cerebral blood flow or cerebrovascular reactivity (Heinke et al., 2005).

Applications in Electroconvulsive Therapy

  • Esmolol was evaluated for its effectiveness in controlling the sinus tachycardia and increase in arterial blood pressure induced by electroconvulsive therapy. It significantly decreased heart rate and mean arterial blood pressure, indicating its utility in this context (Howie et al., 1992).

Other Clinical Applications

  • Esmolol showed efficacy in the management of unstable angina, with significant reductions in episodes of chest pain and a favorable safety profile (Wallis et al., 1988).
  • Its use in cardiopulmonary bypass surgeries positively affected cardiac recovery, demonstrating its potential in surgical settings (Sun et al., 2011).

properties

CAS RN

117405-53-5

Product Name

(R)-esmolol

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1

InChI Key

AQNDDEOPVVGCPG-CQSZACIVSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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